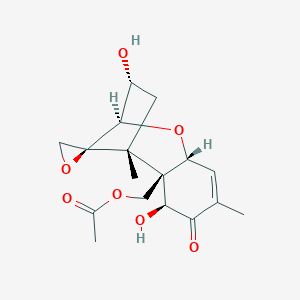

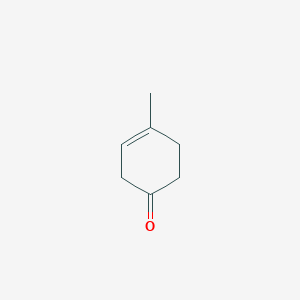

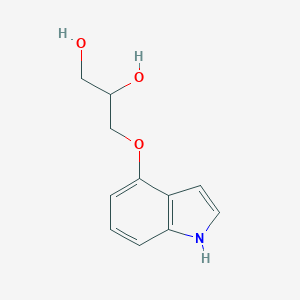

![molecular formula C11H11F2NO3 B030708 N-[(3,5-二氟苯基)乙酰]丙氨酸 CAS No. 208124-34-9](/img/structure/B30708.png)

N-[(3,5-二氟苯基)乙酰]丙氨酸

描述

Synthesis Analysis

The synthesis of compounds related to N-[(3,5-difluorophenyl)acetyl]alanine, such as β-alanine derivatives and their involvement in plant metabolism, showcases the complexity and versatility of amino acid synthesis. For example, β-alanine forms a crucial part of pantothenate (vitamin B5) synthesis in plants, indicating a diverse array of synthesis pathways and their importance beyond human applications (Parthasarathy et al., 2019).

Molecular Structure Analysis

Analysis of molecular structures similar to N-[(3,5-difluorophenyl)acetyl]alanine involves understanding the interactions and configurations that contribute to their stability and function. The structural characterization of gold(III) complexes with amino acids offers insights into the coordination chemistry and potential reactivity of such compounds, providing a foundation for exploring the molecular structure of N-[(3,5-difluorophenyl)acetyl]alanine (Glišić et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine can be inferred from studies on related amino acids and derivatives. Alanine dehydrogenase's role in converting L-alanine to pyruvate in microbial metabolism highlights the potential chemical reactions N-[(3,5-difluorophenyl)acetyl]alanine might undergo, emphasizing its metabolic significance (Dave & Kadeppagari, 2019).

Physical Properties Analysis

Understanding the physical properties of N-[(3,5-difluorophenyl)acetyl]alanine requires examining aspects such as solubility, melting point, and crystallinity. These properties are crucial for determining the compound's behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are central to its application and function. Studies on similar compounds, like the metabolism of the aspartyl moiety of aspartame, offer insights into the enzymatic pathways and reactions that N-[(3,5-difluorophenyl)acetyl]alanine might be involved in, suggesting a wide range of chemical behaviors and interactions (Ranney & Oppermann, 1979).

科学研究应用

生物分子研究中的振动光谱

振动光谱技术,如振动吸收、振动圆二色性、拉曼散射、拉曼光学活性和表面增强拉曼光谱已被应用于研究生物分子的结构、水合作用和结合,包括氨基酸和肽,如N-[(3,5-二氟苯基)乙酰]丙氨酸。这些方法结合理论和实验方法,旨在了解不同环境中分子的结构、功能和电子性质,有助于生物物理和环境分析(Jalkanen et al., 2006)。

甲烷生成古菌的渗透调节

对Methanosarcina mazei Gö1的研究表明,在高盐度条件下生长的甲烷生成古菌中发现的一种兼容性溶质N-(ε)-乙酰-β-赖氨酸可以在高盐胁迫条件下被氨基酸如谷氨酸和丙氨酸替代。这种适应机制突显了特定氨基酸在微生物的渗透调节和环境应激反应中的作用(Saum et al., 2009)。

真菌物种中的酶活性

对水生真菌Allomyces arbuscula的研究确定了一种N-(α)-乙酰丙氨酸氨基肽酶,暗示其在N-末端规则蛋白水解中可能发挥作用。该酶对N-(α)-乙酰化丙氨酸的特异性及其抑制模式为真菌代谢和蛋白质降解机制提供了见解(Beti et al., 2002)。

生物-无机界面表征

固体核磁共振方法已被用于表征生物有机物与无机物之间的分子界面,以L-[1-(13)C,(15)N]丙氨酸在硅表面上作为模型。这项研究对于理解生物分子对无机表面的识别机制至关重要,对纳米电子学、仿生学、生物矿化和医学应用具有重要意义(Ben Shir et al., 2010)。

基于氨基酸的聚乙炔

探索了新型氨基酸衍生的乙炔单体的合成和聚合,包括与丙氨酸相关的单体,用于创造具有独特性能和潜在应用的聚合物。这项研究有助于基于氨基酸化学开发新材料(Gao et al., 2003)。

安全和危害

The safety information available indicates that “N-[(3,5-difluorophenyl)acetyl]alanine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name |

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFFVAZKIWXNQV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478263 | |

| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-difluorophenyl)acetyl]alanine | |

CAS RN |

208124-34-9 | |

| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

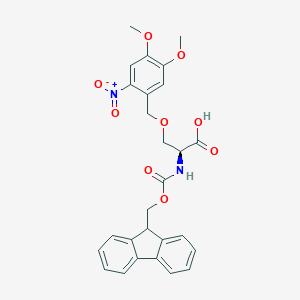

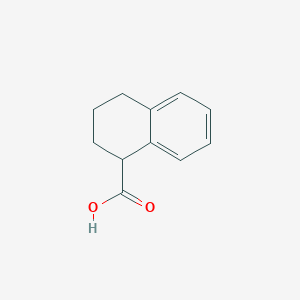

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

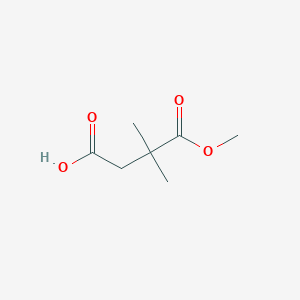

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)